3-[4-(Methylsulfanyl)phenyl]benzonitrile
Description
Properties
IUPAC Name |
3-(4-methylsulfanylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NS/c1-16-14-7-5-12(6-8-14)13-4-2-3-11(9-13)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSOBYWFXBMPSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362729 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893734-96-8 | |
| Record name | 3-[4-(Methylsulfanyl)phenyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. For synthesizing 3-[4-(methylsulfanyl)phenyl]benzonitrile , this method involves coupling 3-bromobenzonitrile with 4-(methylsulfanyl)phenylboronic acid under palladium catalysis.
- Starting Materials :
- 3-Bromobenzonitrile (1.0 equiv)
- 4-(Methylsulfanyl)phenylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
- Base: K₂CO₃ or Na₂CO₃ (2.0 equiv)
- Solvent: Dioxane/H₂O (4:1)
-
- Reaction temperature: 80–100°C
- Duration: 12–24 hours under inert atmosphere (N₂/Ar)
Workup :
- Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (silica gel, hexane/ethyl acetate).
Yield : 65–80% (based on analogous reactions in patent US6566527B1).
- High regioselectivity and functional group tolerance.
- Scalable for industrial production.
- Requires palladium catalysts, which can be costly.
Nucleophilic Aromatic Substitution (SNAr)
This method replaces a halogen atom on an aromatic ring with a nucleophile. Here, 3-fluorobenzonitrile reacts with 4-(methylsulfanyl)thiophenol under basic conditions.
- Starting Materials :
- 3-Fluorobenzonitrile (1.0 equiv)
- 4-(Methylsulfanyl)thiophenol (1.5 equiv)
- Base: KOtBu (2.0 equiv)
- Solvent: DMF or DMSO
-
- Reaction temperature: 100–120°C
- Duration: 8–12 hours
Workup :
- Quench with water, extract with dichloromethane, and purify via recrystallization.
Yield : 40–55% (inferred from similar substitutions in CN102675167B).
- Avoids transition-metal catalysts.
- Low yields due to poor activation of the nitrile group for SNAr.
Cyanation of Biphenyl Intermediate
This two-step method first forms a biphenyl structure, followed by cyanation.
Step 1: Ullmann Coupling
- Starting Materials :
- 3-Iodobenzonitrile (1.0 equiv)
- 4-(Methylsulfanyl)phenylboronic acid (1.2 equiv)
- CuI (10 mol%), ligand (1,10-phenanthroline)
- Solvent: DMF
- Conditions :
- 120°C for 24 hours.
Step 2: Cyanation
- Reagents :
- Intermediate from Step 1
- CuCN (2.0 equiv) in DMF at 150°C.
Overall Yield : 50–60% (based on US6566527B1’s cyanidation steps).
Phase-Transfer Catalyzed Substitution
Adapted from CN102675167B, this method substitutes a halogen with a methylsulfanyl group using phase-transfer catalysis.
- Starting Materials :
- 3-Chlorobenzonitrile (1.0 equiv)
- Sodium methyl mercaptide (CH₃SNa, 1.5 equiv)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equiv)
- Solvent: Toluene/H₂O
- Conditions :
- 80°C for 6–8 hours.
Yield : 55–70%.
Comparative Analysis of Methods
| Method | Starting Materials | Catalyst/Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 3-Bromobenzonitrile, boronic acid | Pd(PPh₃)₄, K₂CO₃ | 65–80% | High yield, scalable | Costly palladium catalysts |
| SNAr | 3-Fluorobenzonitrile, thiophenol | KOtBu | 40–55% | Metal-free | Low yield, harsh conditions |
| Cyanation of Intermediate | 3-Iodobenzonitrile, boronic acid | CuI, CuCN | 50–60% | Avoids direct coupling | Multi-step, moderate yield |
| Phase-Transfer Catalysis | 3-Chlorobenzonitrile, CH₃SNa | Tetrabutylammonium bromide | 55–70% | Simple setup | Limited to activated substrates |
Key Findings from Patent Literature
- US6566527B1 : Highlights the use of cyanidation and oxidation steps for analogous compounds, supporting Method 3’s feasibility.
- CN102675167B : Validates phase-transfer catalysis for introducing methylsulfanyl groups, applicable to Method 4.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfanyl)phenyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]benzonitrile has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]benzonitrile involves its interaction with specific molecular targets and pathways. For instance, its potential biological activities may be attributed to its ability to interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural, electronic, and functional differences between 3-[4-(Methylsulfanyl)phenyl]benzonitrile and analogous benzonitrile derivatives:
Table 1: Comparative Analysis of Benzonitrile Derivatives
Structural and Electronic Differences
Electron-Donating vs. Electron-Withdrawing Groups :
- The methylsulfanyl group in this compound donates electrons via resonance (+M effect), enhancing polarizability for NLO applications .
- In contrast, the methylsulfonyl group in 4-(Methylsulfonyl)benzonitrile is strongly electron-withdrawing (-I effect), increasing dipole moments and NLO susceptibility .
Substituent Reactivity :
- The benzyloxy group in 3-[4-(Benzyloxy)phenyl]benzonitrile reduces reactivity due to steric hindrance and resonance stabilization, making it safer for handling .
- The chlorophenyl-hydroxymethyl moiety in 4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile introduces hydrogen-bonding capability, improving solubility in polar solvents .
Biological Activity
3-[4-(Methylsulfanyl)phenyl]benzonitrile is an aromatic compound notable for its unique structure, which includes a benzonitrile moiety and a methylsulfanyl group attached to a phenyl ring. Its chemical formula is , and it features a nitrile functional group (-C≡N) that contributes to its chemical properties. The compound exists as a solid at room temperature and has potential applications in organic synthesis and medicinal chemistry.
Comparative Analysis with Similar Compounds
Research indicates that compounds structurally similar to this compound exhibit diverse biological activities. Below is a comparative table of selected compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| 4-(Methylsulfanyl)benzonitrile | CHNS | Simpler structure, lacks additional phenyl group |
| 2-Chloro-4-[2-(methylsulfanyl)phenyl]benzonitrile | CHClNS | Contains chlorine; used in pharmaceutical applications |
| Benzonitrile | CHN | Base structure; widely used as a solvent and precursor |
The structural complexity of this compound may allow for diverse applications in synthetic chemistry and potential therapeutic uses, particularly in drug development.
Potential Applications
The nitrile group and methylsulfanyl functionalities suggest that this compound could be explored for various applications, including:
- Organic Electronics : Its stability and electrical conductivity make it a candidate for organic light-emitting diodes (OLEDs).
- Medicinal Chemistry : The compound could serve as a scaffold for developing new drugs due to its unique structural properties.
Case Studies and Research Findings
While specific case studies on this compound are sparse, related research on similar compounds provides insights into its potential biological activities. For instance, derivatives of benzonitriles have been investigated for their antiprotozoal activities against parasites such as E. histolytica and G. intestinalis, showing promising results . Such findings imply that further exploration of this compound could reveal significant biological properties.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[4-(Methylsulfanyl)phenyl]benzonitrile, and what critical parameters influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions, such as the hydrazine-mediated coupling of substituted benzaldehydes with nitrile-containing precursors. For example, reacting 4-[4-(methylthio)phenyl]benzaldehyde with 3-cyanophenylhydrazine hydrochloride under reflux in ethanol yields the target compound. Key parameters include:
- Temperature : Optimal reflux conditions (70–80°C) prevent side reactions.
- Catalyst : Use of acidic catalysts (e.g., HCl) improves imine formation efficiency.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) ensures high purity .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the methylthio (-SMe) and nitrile (-CN) groups. The methylthio protons typically resonate at δ 2.5–2.7 ppm, while nitrile carbons appear at ~115 ppm .
- FT-IR : A sharp peak near 2220 cm confirms the C≡N stretch.
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles and packing motifs. For example, benzonitrile derivatives often exhibit planar aromatic systems with intermolecular π-π interactions .
Q. What are the primary research applications of this compound in materials science?
- Methodological Answer :
- OLEDs : As a bipolar host material, its electron-withdrawing nitrile and electron-donating methylthio groups enhance charge transport. Design strategies involve attaching carbazole donors and benzonitrile acceptors via adamantane bridges to optimize thermal stability and triplet energy levels .
- Fluorometric Probes : The methylthio group acts as a recognition site for phosgene detection. Chemodosimetric probes using similar structures show fluorescence quenching upon analyte binding .
Advanced Research Questions
Q. How can computational modeling elucidate the electronic effects of the methylthio and nitrile substituents?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) predict frontier molecular orbitals (HOMO/LUMO) and charge distribution. For example:
- The nitrile group lowers LUMO energy, enhancing electron affinity.
- Methylthio donates electrons via resonance, stabilizing HOMO.
- Solvent effects (PCM model) refine predictions for aggregation-induced emission (AIE) properties in OLED applications .
Q. How to resolve contradictions between spectroscopic data and crystallographic results?
- Methodological Answer : Discrepancies (e.g., bond length variations in NMR vs. X-ray) arise from dynamic vs. static structures. Strategies include:
- Temperature-Dependent NMR : Identify conformational flexibility in solution.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···N) to explain packing differences.
- TWINABS for Crystallography : Address twinning or disorder in crystals using SHELXL refinement .
Q. What strategies optimize reaction conditions for scale-up synthesis while minimizing byproducts?
- Methodological Answer :
- DoE (Design of Experiments) : Vary temperature, solvent polarity, and stoichiometry to map byproduct formation (e.g., hydrolysis of nitrile to amide).
- Inline FT-IR Monitoring : Track nitrile consumption in real time.
- Microwave-Assisted Synthesis : Reduces reaction time and improves yield (e.g., 30 minutes at 100°C vs. 12 hours reflux) .
Q. How to investigate degradation pathways under oxidative or photolytic conditions?
- Methodological Answer :
- LC-HRMS : Identify degradation products (e.g., sulfoxide/sulfone derivatives from methylthio oxidation).
- UV-Vis Spectroscopy : Monitor photostability under 254 nm light; use quenchers (e.g., NaN) to probe singlet oxygen involvement.
- EPR Spectroscopy : Detect radical intermediates during photolysis .
Q. What advanced spectroscopic techniques validate non-covalent interactions in supramolecular assemblies?
- Methodological Answer :
- Solid-State NMR : N CP-MAS NMR probes nitrile-environment interactions.
- Raman Spectroscopy : C≡N stretching frequency shifts indicate π-backbonding with metal surfaces.
- Single-Crystal Neutron Diffraction : Resolves hydrogen-bonding networks (e.g., C-H···S interactions) .
Tables for Key Data
Table 1 : Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70–80°C | >85% |
| Solvent | Ethanol | Minimal byproducts |
| Catalyst | HCl (0.5 eq) | 20% yield boost |
Table 2 : Spectroscopic Signatures
| Technique | Key Signal | Structural Insight |
|---|---|---|
| H NMR | δ 2.5–2.7 ppm (S-CH) | Methylthio group presence |
| FT-IR | 2220 cm (C≡N) | Nitrile confirmation |
| X-ray | C-S bond length: 1.81 Å | Confirms thioether linkage |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
